rac-Rotigotine Hydrochloride
CAS No.: 102120-99-0
Cat. No.: VC0001484
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102120-99-0 |
---|---|
Molecular Formula | C19H26ClNOS |
Molecular Weight | 351.9 g/mol |
IUPAC Name | 6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Standard InChI | InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H |
Standard InChI Key | CEXBONHIOKGWNU-UHFFFAOYSA-N |
SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Canonical SMILES | CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Chemical Identity and Structural Properties
rac-Rotigotine Hydrochloride, chemically designated as (6RS)-6-(propyl[2-(2-thienyl)ethyl]amino)-5,6,7,8-tetrahydro-1-naphthalenol hydrochloride, is a racemic dopamine receptor agonist. Its molecular structure integrates a tetralin backbone substituted with a thienylethyl-propylamine side chain, which confers affinity for dopamine receptors . The compound’s CAS registry number (102120-99-0) and synonyms, including rac-Rotigotine Hcl, are standardized in chemical databases .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₆ClNOS |
Molecular Weight | 343.93 g/mol |
Receptor Selectivity | D2 > D1, α-adrenoceptors, serotonin |
Solubility | Soluble in ethanol, dimethyl sulfoxide |
The racemic nature of this compound distinguishes it from the enantiopure (S)-Rotigotine used clinically, underscoring the importance of stereochemistry in dopaminergic activity .
Pharmacological Profile and Receptor Interactions
rac-Rotigotine Hydrochloride’s primary mechanism of action involves agonism at dopamine D2 receptors, with a Ki value of 0.69 nM, making it 983-fold more selective for D2 over D1 receptors (Ki = 678 nM) . This selectivity extends to other neuronal receptors, including α1-adrenoceptors (Ki = 534 nM), α2-adrenoceptors (Ki = 195 nM), and serotonin receptors (Ki > 5,900 nM) .
In Vitro Effects
In rabbit striatal slices, rac-Rotigotine inhibits calcium-dependent dopamine release (IC50 = 4 nM) and acetylcholine release (IC50 = 6.3 nM) . These effects are mediated through D2 autoreceptors and heteroreceptors, respectively, suggesting dual modulation of dopaminergic and cholinergic signaling .
Table 2: Receptor Binding Affinities
Receptor | Ki (nM) |
---|---|
Dopamine D2 | 0.69 |
Dopamine D1 | 678 |
α1-Adrenoceptor | 534 |
Serotonin S2 | 5,900 |
Muscarinic | 2,660 |
Synthetic Methodology and Crystalline Forms
While the provided sources detail the synthesis of enantiopure (S)-Rotigotine , rac-Rotigotine Hydrochloride’s preparation likely involves omitting enantiomeric resolution steps. The patent US20110230541A1 outlines a process for the (S)-enantiomer, starting with demethylation of 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene using hydrobromic acid, followed by reductive amination with 2-thienylacetic acid and sodium borohydride . For the racemic form, an unresolved amine precursor would undergo similar steps without chiral purification.
Key Synthetic Steps for Enantiopure Rotigotine :
-
Demethylation: Treatment of the methoxy precursor with 48% HBr yields 2-N-propyl-5-hydroxy tetraline hydrobromide.
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Reductive Amination: Reaction of the free amine with 2-thienylacetic acid–sodium borohydride complex in toluene at 80–90°C.
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Salification: Treatment with hydrochloric acid produces Rotigotine hydrochloride.
Crystalline Forms A and B of Rotigotine hydrochloride, characterized by distinct X-ray diffraction patterns and DSC profiles, are obtained via recrystallization from ethanol/ethyl acetate or ethanol/hexane, respectively . Although these forms pertain to the enantiopure compound, analogous crystallization strategies may apply to the racemic hydrochloride.
Implications for Neuropharmacological Research
The racemic mixture’s high D2 selectivity and negligible off-target activity make it a valuable comparator in receptor studies. For instance, its 983-fold D2/D1 selectivity ratio provides insights into ligand-receptor interactions that could guide the design of novel agonists. Furthermore, contrasting rac-Rotigotine’s in vivo effects with those of the enantiopure form may elucidate the contributions of each enantiomer to efficacy and side effects.
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